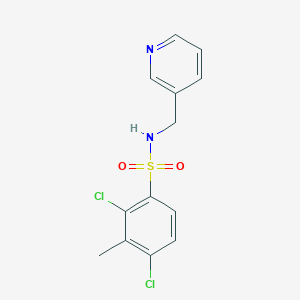
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H12Cl2N2O2S and a molecular weight of 331.2 g/mol. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-pyridinylmethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,4-dichloro-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: This compound has a similar structure but with the pyridinylmethyl group attached at a different position on the pyridine ring.
2,4-dichloro-3-methyl-N-(3-pyridinyl)benzenesulfonamide: This compound lacks the methyl group on the pyridine ring, which can affect its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12Cl2N2O2S |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-11(14)4-5-12(13(9)15)20(18,19)17-8-10-3-2-6-16-7-10/h2-7,17H,8H2,1H3 |
InChI Key |
RPHDUUVGENXRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















